molecular formula C16H18Cl3N3O B12738317 Piperazine, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride CAS No. 124444-73-1

Piperazine, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride

Cat. No.: B12738317
CAS No.: 124444-73-1
M. Wt: 374.7 g/mol
InChI Key: TYURSKYZKLVRQP-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is a chemical compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 3-pyridinylcarbonyl group The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with 3-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(4-chlorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride
  • Piperazine, 1-(3-chlorophenyl)-4-(4-pyridinylcarbonyl)-, dihydrochloride

Uniqueness

Piperazine, 1-(3-chlorophenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

124444-73-1

Molecular Formula

C16H18Cl3N3O

Molecular Weight

374.7 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride

InChI

InChI=1S/C16H16ClN3O.2ClH/c17-14-4-1-5-15(11-14)19-7-9-20(10-8-19)16(21)13-3-2-6-18-12-13;;/h1-6,11-12H,7-10H2;2*1H

InChI Key

TYURSKYZKLVRQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CN=CC=C3.Cl.Cl

Origin of Product

United States

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